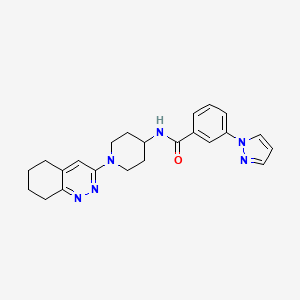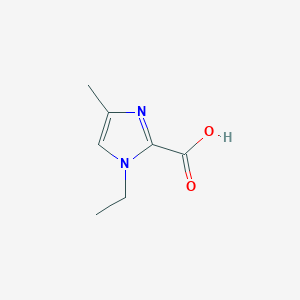![molecular formula C9H17NO B2918276 [1-(Pyrrolidin-1-ylmethyl)cyclopropyl]methanol CAS No. 1174666-14-8](/img/structure/B2918276.png)
[1-(Pyrrolidin-1-ylmethyl)cyclopropyl]methanol
Overview
Description
[1-(Pyrrolidin-1-ylmethyl)cyclopropyl]methanol: is a chemical compound with the molecular formula C₉H₁₇NO and a molecular weight of 155.24 g/mol It is characterized by the presence of a cyclopropyl group attached to a methanol moiety, with a pyrrolidinylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Pyrrolidin-1-ylmethyl)cyclopropyl]methanol typically involves the reaction of cyclopropylmethanol with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or toluene.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (20-40°C).
Reaction Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(Pyrrolidin-1-ylmethyl)cyclopropyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of cyclopropyl aldehydes or ketones.
Reduction: Formation of cyclopropylmethane derivatives.
Substitution: Formation of cyclopropyl halides or other substituted derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: [1-(Pyrrolidin-1-ylmethyl)cyclopropyl]methanol is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of certain chemical processes.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Medicine:
Pharmaceutical Research: It is explored for its potential therapeutic properties and as a building block in the synthesis of pharmaceutical compounds.
Industry:
Mechanism of Action
The mechanism of action of [1-(Pyrrolidin-1-ylmethyl)cyclopropyl]methanol involves its interaction with specific molecular targets. The pyrrolidinylmethyl group can interact with enzymes or receptors, modulating their activity. The cyclopropyl group provides structural rigidity, influencing the compound’s binding affinity and specificity . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Cyclopropylmethanol: Lacks the pyrrolidinylmethyl group, resulting in different chemical properties and reactivity.
Pyrrolidinylmethanol: Lacks the cyclopropyl group, affecting its structural rigidity and binding interactions.
Uniqueness:
Properties
IUPAC Name |
[1-(pyrrolidin-1-ylmethyl)cyclopropyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c11-8-9(3-4-9)7-10-5-1-2-6-10/h11H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBINCNSXRSXVFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2(CC2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1174666-14-8 | |
| Record name | {1-[(pyrrolidin-1-yl)methyl]cyclopropyl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide](/img/structure/B2918204.png)
![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2918205.png)
![5-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide](/img/structure/B2918206.png)
![3-[3-(2,4-dioxo-1,3-thiazolidin-3-yl)pyrrolidine-1-carbonyl]benzonitrile](/img/structure/B2918208.png)


![1-[(3S,4R)-3-Amino-4-phenylpyrrolidin-1-yl]-2-(benzotriazol-1-yl)ethanone;hydrochloride](/img/structure/B2918213.png)
![tert-butyl N-{2-[(2R)-piperidin-2-yl]ethyl}carbamate](/img/structure/B2918214.png)
![2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2918215.png)
![3-(azepane-1-carbonyl)-7-methyl-N-[3-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine](/img/structure/B2918216.png)
